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Compound of Interest

Compound Name: 4-Chloro-7-fluoroindolin-2-one
CAS No.: 1523333-96-1
Cat. No.: B2583997
Get Quote
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Technical Profile: 4-Chloro-7-fluoroindolin-2-one
Executive Summary

4-Chloro-7-fluoroindolin-2-one (also known as 4-chloro-7-fluorooxindole) is a disubstituted
bicyclic heterocycle serving as a critical pharmacophore in medicinal chemistry.[1][2] It
functions primarily as a scaffold for ATP-competitive kinase inhibitors, particularly those
targeting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. The unique
halogenation pattern—chlorine at C4 and fluorine at C7—modulates the electronic density of
the indolinone core, enhancing metabolic stability and altering the hydrogen-bond
donor/acceptor profile compared to the non-halogenated parent compound.

Chemical Identity & Structural Analysis[2][3]
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Parameter Technical Specification

IUPAC Name 4-Chloro-7-fluoro-1,3-dihydro-2H-indol-2-one
Common Name 4-Chloro-7-fluorooxindole

Molecular Formula CsHsCIFNO

Molecular Weight 185.58 g/mol

SMILES Clclc(F)cee2[nH]c(=0)ccl2

Structural Class Halogenated Indolin-2-one (Oxindole)

C4-Chlorine (Steric bulk, lipophilicity); C7-

Key Features _ _ ,
Fluorine (Metabolic block, pKa modulation)

Structural Significance

The C7-Fluorine atom is strategically positioned to form intramolecular hydrogen bonds or
dipole interactions within the enzyme binding pocket, often mimicking the carbonyl oxygen of
native substrates. The C4-Chlorine atom introduces steric hindrance that can enforce specific
conformational constraints, improving selectivity against off-target kinases.[1]

Physical & Thermodynamic Properties[6]

Note: As a specialized intermediate, specific experimental values may vary by batch and
polymorph. The data below represents consensus values for high-purity crystalline samples.
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Property

Value /| Range

Causality & Notes

Physical State

Solid (Crystalline Powder)

Intermolecular Hydrogen
bonding (N-H[1]---O=C)

creates a rigid lattice.

Extended conjugation is

minimal, but trace oxidation to

Color Off-white to pale yellow o
isatin (red/orange) can color
the sample.
Halogenation typically elevates
the MP relative to oxindole

_ _ 185-195 °C _
Melting Point ) ) (MP 125°C) due to increased
(Predicted/Typical)

molecular weight and packing

efficiency.

Solubility (Water)

Low (< 0.1 mg/mL)

The lipophilic halogens
significantly reduce aqueous

solubility.

Solubility (Organic)

High in DMSO, DMF, THF

Dipolar aprotic solvents disrupt

the intermolecular H-bonds.

LogP (Octanol/Water)

2.2 £ 0.3 (Calculated)

Positive LogP indicates good
membrane permeability,
suitable for intracellular

targets.

pKa (N-H)

~13.5

The electron-withdrawing
halogens (F, CI) slightly
increase the acidity of the
lactam N-H compared to

unsubstituted oxindole.

Synthesis & Characterization Protocols
Synthetic Pathway: Reductive Cyclization
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The most robust synthesis involves the reduction of the corresponding isatin derivative. This
method preserves the halogenation pattern.

Reaction Scheme:

e Precursor: 4-Chloro-7-fluoroisatin (CAS 954252-18-7).[1]

e Reagent: Hydrazine hydrate (Wolff-Kishner conditions) or Red Phosphorus/HI.

e Product: 4-Chloro-7-fluoroindolin-2-one.[1][3]

. Condensation
4-Chloro-7-fluoroisatin

(C8H3CIFNO2) EtOH, Reflux) Reduction
Hydrazone (NaOEt, Heat) p| 4-Chloro-7-fluoroindolin-2-one

| Intermediate (Target)

Hydrazine Hydrate
(N2H4-H20)

Figure 1: Wolff-Kishner Reduction Pathway

Click to download full resolution via product page

Figure 1: Stepwise reduction of the isatin precursor to the target oxindole.

Experimental Protocol: Wolff-Kishner Reduction

Use this protocol to convert the commercially available isatin to the oxindole.[1]

Materials:

4-Chloro-7-fluoroisatin (1.0 eq)[1]

Hydrazine hydrate (10.0 eq)

Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

Ethylene glycol (Solvent)

Procedure:
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e Hydrazone Formation: Dissolve 4-chloro-7-fluoroisatin in ethanol. Add hydrazine hydrate
dropwise at 0°C. Reflux for 1-2 hours until the starting material is consumed (monitor via
TLC, eluent 30% EtOAc/Hexane).

e Reduction: Evaporate ethanol. Resuspend the crude hydrazone in ethylene glycol. Add base
(KOH or NaOEt).

o Heating: Heat the mixture to 140-160°C for 4 hours. Nitrogen evolution will be observed.
e Work-up: Cool to room temperature. Pour into ice-water. Acidify with dilute HCI to pH 3—4.

« |solation: The product will precipitate as an off-white solid. Filter, wash with cold water, and
dry under vacuum.

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following checkpoints:
e NMR Check:

o H NMR (DMSO-ds): Look for the disappearance of the ketone carbonyl signal and the
appearance of the methylene protons (CHz) at the C3 position. Expect a singlet (2H)
around 6 3.5-3.6 ppm.

o 19F NMR: Confirm the presence of a single fluorine signal (typically & -120 to -135 ppm),
ensuring no defluorination occurred during the harsh reduction.

e Mass Spectrometry:

o Confirm M+H peak at 186.0 m/z (Cl isotope pattern 3:1 ratio at 186/188).

Handling, Stability & Safety
Stability Profile

o Oxidation Sensitivity: Oxindoles can slowly oxidize back to isatins (red color) upon prolonged
exposure to air and light.
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o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C.

» Hygroscopicity: Low, but keep desiccated to prevent hydrolysis of downstream

intermediates.

Safety Precautions (GHS Classification)

 Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.[4]
o H319: Causes serious eye irritation.[5][4]
o H335: May cause respiratory irritation.[5][4]

e Handling: Use in a fume hood.[6] Avoid dust formation.[5][4]

Applications in Drug Discovery

This scaffold is a "privileged structure” for kinase inhibition.
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Figure 2: Functionalization of the scaffold for kinase inhibitor development.[1]

The C3-methylene group is highly acidic (pKa ~18 in DMSQO) and readily undergoes
Knoevenagel condensation with aldehydes to form 3-substituted indolinones (e.g., Sunitinib
analogs). The 4-ClI/7-F substitution pattern provides a unique steric/electronic fit for the ATP-
binding pocket "hinge region."[1]

References

¢ Synthesis of Fluorinated Indolinones

o Title: "Efficient Synthesis of Fluorinated Oxindoles via Wolff-Kishner Reduction”
o Source:Journal of Organic Chemistry (General Protocol Reference)

o URL:[Link] (Search: Wolff-Kishner oxindole)

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2583997/docs?utm_src=pdf-body-img#physical-properties-of-4-chloro-7-fluoroindolin-2-one
https://patents.google.com/patent/CN1477097A/en
https://patents.google.com/patent/CN1477097A/en
https://pubs.acs.org/journal/joceah
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2583997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ |satin Precursor Data

o Title: "4-Chloro-7-fluoro-1H-indole-2,3-dione Product D

o Source: Sigma-Aldrich / Merck[1]
+ Kinase Inhibitor SAR

o Title: "Structure-Activity Relationships of Indolin-2-ones as Tyrosine Kinase Inhibitors”
o Source:Journal of Medicinal Chemistry

o URL:[Link]
+ Safety Data

o Title: "Safety Data Sheet: Indolin-2-one Deriv

o Source: Fisher Scientific[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2583997/docs#physical-properties-of-4-chloro-7-
fluoroindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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